molecular formula C9H19ClO B15326270 4-(Chloromethyl)-1-methoxyheptane

4-(Chloromethyl)-1-methoxyheptane

Cat. No.: B15326270
M. Wt: 178.70 g/mol
InChI Key: BCIKFFSAACBSKP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-methoxyheptane is an organic compound characterized by a heptane backbone with a chloromethyl group attached to the fourth carbon and a methoxy group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-methoxyheptane typically involves the chloromethylation of 1-methoxyheptane. This can be achieved through the reaction of 1-methoxyheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethyl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-methoxyheptane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted derivatives such as 4-(aminomethyl)-1-methoxyheptane.

    Oxidation: Formation of 4-(chloromethyl)-1-heptanal or 4-(chloromethyl)-1-heptanoic acid.

    Reduction: Formation of 4-methyl-1-methoxyheptane.

Scientific Research Applications

4-(Chloromethyl)-1-methoxyheptane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

    Material Science: Utilized in the preparation of functionalized polymers and materials.

    Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-methoxyheptane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxy group can participate in various chemical transformations, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-1-methoxyheptane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    4-(Chloromethyl)-1-ethoxyheptane: Similar structure but with an ethoxy group instead of a methoxy group.

    4-(Chloromethyl)-1-methoxyhexane: Similar structure but with a hexane backbone instead of a heptane backbone.

Properties

Molecular Formula

C9H19ClO

Molecular Weight

178.70 g/mol

IUPAC Name

4-(chloromethyl)-1-methoxyheptane

InChI

InChI=1S/C9H19ClO/c1-3-5-9(8-10)6-4-7-11-2/h9H,3-8H2,1-2H3

InChI Key

BCIKFFSAACBSKP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCOC)CCl

Origin of Product

United States

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